Lithium deuteride

Übersicht

Beschreibung

Crystal Structures and Phase Transformation

The study of deuterated lithium imide, Li2ND, reveals a phase transformation near 360 K. Below this temperature, the structure can be described as either a disordered cubic structure with partially occupied Li sites or as a fully occupied orthorhombic structure. At higher temperatures, the structure is characterized as disordered cubic with D atoms randomized over the sites. Density functional theory calculations support these findings, providing a detailed comparison with previous studies .

Solubility of Deuterium in Lithium Alloys

Research on the solubility of deuterium in lithium-lead alloys indicates that solubility in the solid phase is significantly lower than in the liquid phase at certain atomic fractions of lithium. The solubility decreases drastically with decreasing lithium content and becomes temperature-independent at the eutectic composition. A transition from exothermal to endothermal dissolution is observed around a specific lithium content .

Lithium-Deuterium Interactions in Liquid Lithium

First-principles molecular dynamics simulations have been used to predict the structural and dynamical properties of liquid lithium with high concentrations of deuterium. The study suggests that liquid-solid phase transitions can occur, forming rock-salt LiD within liquid lithium. The formation of D2 molecules at high deuterium concentrations is also observed .

Disorder in Lithium Iodide Monohydrate and Monodeuterate

NMR studies of LiI·H2O and LiI·D2O reveal dynamic statistical disorder above 280 K, with water molecules reorienting and lithium ions diffusing among positions. Below 220 K, the disorder is frozen, and there is a correlation between the motions of water and lithium. The study also discusses the "cross-narrowing" phenomenon and measures the dehydration pressures of the hydrate .

Deuterium Retention in Liquid Lithium

Deuterium retention in liquid lithium exposed to deuterium plasma was measured using thermal desorption spectrometry. The results show full uptake of deuterium ions incident on the liquid metal surface, independent of the temperature of the liquid lithium. The uptake continues until the sample is volumetrically converted to lithium deuteride .

High-Pressure Phase Transition of Li2PdD2

A combined theoretical and experimental study of Li2PdD2 under high pressure reveals a structural phase transition near 10 GPa. The ambient-pressure tetragonal phase transforms into a monoclinic phase, with PdD2 complexes forming extended chains. This phase transition is relevant to hydrogen storage applications .

Deuterated Molecules and Lithium Hydride in the Cosmos

The first detection of deuterated molecules and a search for lithium hydride at redshift z = 0.89 in a spiral galaxy is reported. Several submillimeter lines of deuterated species were observed, allowing for the derivation of XD/XH abundance ratios. The study also discusses the variability of absorption profiles and the chemical composition of the observed components .

Corrosion of Lithium Deuteride in Air

The effect of air humidity on the microstructure and phase composition of lithium deuteride corrosion products was investigated. It was found that LiOH and Li2CO3 form at higher relative humidity, while only LiOH forms at lower humidity. The study provides insights into the corrosion behavior of LiD in air .

Thermophysical Properties of Lithium Deuteride

A semiempirical expression for the free energy of lithium deuteride was developed to describe its thermophysical properties at high pressures and temperatures. Predictive calculations were performed, and the results were compared with experimental data, offering a unified view of the shock and isothermal compression of lithium deuteride .

Survey Report on Lithium Hydride

A comprehensive report on the physical and chemical properties of lithium hydride, including lithium deuteride and lithium hydride gases, is based on a review of the unclassified literature. The report discusses practical aspects such as thermal stability, corrosiveness, utilization, handling, fabrication, and analysis .

Wissenschaftliche Forschungsanwendungen

-

Hydrogen Storage and Fuel

- Field : Energy Storage

- Application : Lithium hydride, which includes lithium deuteride, can be used for hydrogen storage and as a fuel . This is due to its high hydrogen content and ability to release hydrogen when needed .

- Method : The hydrogen is released from the lithium hydride through a chemical reaction, typically involving heat .

- Outcome : This provides a potential method for storing and delivering hydrogen for use as a fuel .

-

Precursor to Complex Metal Hydrides

- Field : Material Science

- Application : Lithium hydride can be used as a precursor to complex metal hydrides . These complex metal hydrides have various applications in material science .

- Method : The specific methods for creating these complex metal hydrides from lithium hydride can vary depending on the desired end product .

- Outcome : The resulting complex metal hydrides can have unique properties that make them useful in a variety of applications .

-

Synthesis of Organic Deuterides, Deuterated Solvents, and Deuterated Polymers

- Field : Organic Chemistry

- Application : Lithium deuteride can be used as a raw material for the synthesis of organic deuterides, deuterated solvents, and deuterated polymers .

- Method : The specific methods of synthesis can vary depending on the desired end product .

- Outcome : The resulting deuterated compounds can have unique properties that make them useful in a variety of applications .

-

Production of Tritium for Nuclear Reactors

- Field : Nuclear Physics

- Application : Lithium aluminum deuteride, a compound containing lithium deuteride, can be used in the production of tritium for nuclear reactors .

- Method : The specific methods of tritium production can vary depending on the design of the nuclear reactor .

- Outcome : The resulting tritium can be used as a fuel in nuclear fusion reactions .

-

Potential Fuel for Aerospace Purposes

- Field : Aerospace Engineering

- Application : Lithium aluminum deuteride can potentially be used as a fuel for aerospace purposes .

- Method : The specific methods of using lithium aluminum deuteride as a fuel can vary depending on the design of the aerospace vehicle .

- Outcome : The use of lithium aluminum deuteride as a fuel could potentially provide a high energy density fuel for aerospace applications .

Safety And Hazards

Zukünftige Richtungen

Jefferson Lab is on the ground level of a multi-year, combined research venture to measure spin-polarized fusion (SPF) . If achieved, SPF will lower the requirements for the ignition of a burning plasma in a fusion reactor . Atomic nuclei have a behavior akin to a spinning top. Low temperatures and high magnetic fields can be used to “polarize” all the nuclei in a fuel pellet by forcing them to all spin in the same direction .

Eigenschaften

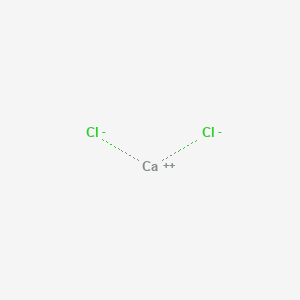

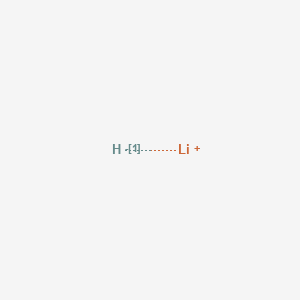

IUPAC Name |

lithium;deuteride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.H/q+1;-1/i;1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTHRWZAMDZJOS-IEOVAKBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[Li+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H-].[Li+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HLi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043436 | |

| Record name | Lithium deuteride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

9.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray crystals with melting point of 680 deg C; [Hawley] | |

| Record name | Lithium deuteride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2017 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Lithium deuteride | |

CAS RN |

13587-16-1 | |

| Record name | Lithium (2H)hydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013587161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium deuteride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium (2H)hydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.